Ammonium selenite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

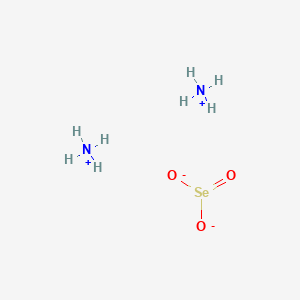

Structure

2D Structure

Properties

CAS No. |

7783-19-9 |

|---|---|

Molecular Formula |

H8N2O3Se |

Molecular Weight |

163.05 g/mol |

IUPAC Name |

diazanium;selenite |

InChI |

InChI=1S/2H3N.H2O3Se/c;;1-4(2)3/h2*1H3;(H2,1,2,3) |

InChI Key |

IBGIKQMUVKJVCW-UHFFFAOYSA-N |

Canonical SMILES |

[NH4+].[NH4+].[O-][Se](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Ammonium selenite chemical formula and structure

An In-depth Technical Guide to Ammonium Selenite

This guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and reactivity of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Formula and Structure

This compound is an inorganic compound with the chemical formula (NH₄)₂SeO₃.[1][2][3] It consists of two ammonium cations (NH₄⁺) and one selenite anion (SeO₃²⁻). The selenite ion possesses a pyramidal structure.[4]

Physicochemical Properties

This compound typically appears as colorless or slightly reddish hygroscopic crystals.[1][3][5] It is soluble in water and is known to decompose upon heating.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | (NH₄)₂SeO₃ | [1][2][3] |

| Molecular Weight | 163.04 g/mol | [1][2] |

| Appearance | White or slightly reddish hygroscopic crystals | [1][3][5] |

| Solubility in Water | 49.21 g/100g at 1°C | [3][5] |

| 54.70 g/100g at 25°C | [3][5] | |

| 69.08 g/100g at 70°C | [3][5] | |

| Melting Point | Decomposes upon heating | [1][5] |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the neutralization of selenious acid with ammonia.[1]

Experimental Protocol:

-

Preparation of Selenious Acid Solution: Dissolve a known quantity of selenium dioxide (SeO₂) in deionized water to form selenious acid (H₂SeO₃).

-

Neutralization: While stirring, slowly add a slight excess of concentrated aqueous ammonia (NH₄OH) to the selenious acid solution. The reaction is exothermic and should be performed in a well-ventilated fume hood.

-

Evaporation: Gently heat the resulting solution to evaporate the excess water and ammonia.

-

Crystallization: Allow the concentrated solution to cool, which will lead to the crystallization of this compound.

-

Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold deionized water, and dry in a desiccator.

Reactivity and Signaling Pathways

The selenite ion is known for its pro-oxidant activity, particularly its reaction with thiols such as glutathione (GSH).[6][7][8][9] This reaction is significant in biological systems and is a key aspect of the bioactivity of selenite compounds.

Reaction with Glutathione

The reaction between selenite and glutathione is a multi-step process that leads to the formation of various intermediates and ultimately, elemental selenium. This process can induce oxidative stress through the generation of reactive oxygen species (ROS).[6][7][8][9]

Pro-oxidant Mechanism

The pro-oxidant effect of selenite is primarily driven by its ability to react with thiols, leading to the generation of superoxide radicals and subsequent oxidative stress.[6][10][11] This mechanism is of interest in cancer research, as it can selectively induce apoptosis in cancer cells.[10][11]

Spectroscopic Data

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the ammonium ion (N-H stretching and bending vibrations) and the selenite ion (Se-O stretching vibrations). A broad absorption band between 3650 and 3250 cm⁻¹ is indicative of the N-H stretching in the ammonium ion.

⁷⁷Se Nuclear Magnetic Resonance (NMR) Spectroscopy

⁷⁷Se NMR is a valuable tool for studying selenium-containing compounds. The chemical shift of the selenite ion in aqueous solution is approximately 1300.0 ppm relative to dimethyl selenide.[12] This technique can be used to monitor the reactions of selenite and identify the formation of various selenium-containing intermediates.

References

- 1. This compound [drugfuture.com]

- 2. This compound | H8N2O3Se | CID 21284606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. EP2226292A1 - Process and apparatus for the production of ammonium salts - Google Patents [patents.google.com]

- 5. This compound | 7783-19-9 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of Bioavailability and Induction of Glutathione Peroxidase by Dietary Nanoelemental, Organic and Inorganic Selenium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cancer chemoprevention: selenium as a prooxidant, not an antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Chemical shift references for 77Se NMR spectroscopy. Selenous acid | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium Selenite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium selenite, (NH₄)₂SeO₃, is an inorganic salt of significant interest in various fields of chemical research and development. As a source of the selenite ion, it serves as a precursor in the synthesis of various organoselenium compounds and inorganic selenides. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, including detailed experimental protocols and data presented for clarity and reproducibility.

Physical Properties

This compound is a white or slightly reddish, crystalline solid.[1] It is known to be deliquescent, meaning it has a strong tendency to absorb moisture from the air.

Tabulated Physical Data

| Property | Value | Source(s) |

| Molecular Formula | (NH₄)₂SeO₃ | [2] |

| Molar Mass | 163.05 g/mol | [2] |

| Appearance | White or slightly reddish hygroscopic crystals | [1] |

| Melting Point | Decomposes upon heating | |

| Boiling Point | Not applicable (decomposes) | N/A |

| Density | Data not available | N/A |

Solubility

This compound is soluble in water. Quantitative solubility data in water at various temperatures is presented below.

| Temperature (°C) | Solubility ( g/100g of solution) |

| 1 | 49.21 |

| 25 | 54.70 |

| 70 | 69.08 |

Data sourced from ChemicalBook[3]

Chemical Properties

Synthesis of this compound

This compound is typically synthesized through the neutralization reaction between selenious acid (H₂SeO₃) and a slight excess of concentrated aqueous ammonia.

Materials:

-

Selenious acid (H₂SeO₃)

-

Concentrated ammonium hydroxide solution (28-30% NH₃)

-

Absolute ethanol

-

Anhydrous ether

-

Deionized water

Procedure:

-

In a fume hood, dissolve a known quantity of selenious acid in a minimal amount of deionized water in a beaker.

-

While stirring the solution, slowly add a slight excess of concentrated ammonium hydroxide solution. The reaction is exothermic, so the addition should be done carefully to control the temperature.

-

Once the addition is complete, continue stirring for a short period to ensure the reaction goes to completion.

-

The resulting solution is then evaporated to concentrate the this compound. This can be done on a steam bath or by gentle heating. Care should be taken to avoid overheating, as the product can decompose.

-

To induce crystallization, the concentrated solution can be cooled in an ice bath.

-

Alternatively, for a less water-soluble product, the synthesis can be carried out in an alcoholic solution. Dissolve selenious acid in absolute ethanol and bubble dry ammonia gas through the solution, or add a concentrated ethanolic ammonia solution.[4]

-

The precipitated this compound can be collected by filtration.

-

The crystals should be washed with a small amount of cold absolute ethanol followed by anhydrous ether to facilitate drying.

-

Dry the final product in a desiccator over a suitable drying agent to protect it from atmospheric moisture due to its deliquescent nature.

Caption: Synthesis of this compound.

Thermal Decomposition

This compound decomposes upon heating. While the exact decomposition temperature is not well-documented, the process is known to release ammonia gas. The other decomposition products have not been definitively characterized in the available literature. For the related compound, ammonium selenate, decomposition also occurs upon heating.[5]

Acid-Base Reactions

As a salt of a weak acid (selenious acid) and a weak base (ammonia), this compound in aqueous solution will establish an equilibrium.

-

Reaction with Strong Acids: The addition of a strong acid, such as hydrochloric acid (HCl), will protonate the selenite anion to form selenious acid.

(NH₄)₂SeO₃(aq) + 2HCl(aq) → 2NH₄Cl(aq) + H₂SeO₃(aq)

-

Reaction with Strong Bases: The addition of a strong base, such as sodium hydroxide (NaOH), will react with the ammonium ion to produce ammonia gas and water.[6]

(NH₄)₂SeO₃(aq) + 2NaOH(aq) → 2NH₃(g) + 2H₂O(l) + Na₂SeO₃(aq)

Redox Reactions

The chemical behavior of this compound in redox reactions is primarily dictated by the selenite ion (SeO₃²⁻), where selenium is in the +4 oxidation state. The selenite ion can act as both an oxidizing and a reducing agent.

-

Reduction of Selenite: Selenite can be reduced to elemental selenium (oxidation state 0). A common reducing agent for this transformation is ascorbic acid.[1]

H₂SeO₃ + 2C₆H₈O₆ → Se + 2C₆H₆O₆ + 3H₂O

-

Oxidation of Selenite: Selenite can be oxidized to the selenate ion (SeO₄²⁻), where selenium is in the +6 oxidation state. Strong oxidizing agents like potassium permanganate (KMnO₄) can effect this transformation.[7]

5SeO₃²⁻ + 2MnO₄⁻ + 6H⁺ → 5SeO₄²⁻ + 2Mn²⁺ + 3H₂O

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in the literature.

-

Infrared (IR) Spectroscopy: An FTIR spectrum for this compound is noted in the PubChem database, with the technique specified as "SPLIT MULL".[2] However, specific peak assignments are not provided. For comparison, the FTIR spectra of selenious acid show characteristic Se-O stretching vibrations.[8]

-

Raman Spectroscopy: There is no readily available Raman spectroscopic data for this compound. However, the Raman and infrared spectra of the related compound, ammonium selenate, have been studied.[9]

-

NMR Spectroscopy: No ⁷⁷Se NMR data for this compound has been found in the surveyed literature. ⁷⁷Se NMR is a powerful technique for the characterization of selenium compounds, with chemical shifts being highly sensitive to the electronic environment of the selenium nucleus.[10]

Conclusion

This compound is a water-soluble, deliquescent solid with established utility as a precursor in selenium chemistry. While its fundamental physical and chemical properties are generally understood, this guide highlights a notable lack of comprehensive, publicly available data for several key characteristics, including its density, precise decomposition temperature and products, crystal structure, and detailed spectroscopic analyses. The provided experimental protocol for its synthesis is based on established chemical principles. Further research is warranted to fully characterize this important inorganic compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | H8N2O3Se | CID 21284606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. Ammonium selenate - Wikipedia [en.wikipedia.org]

- 5. AMMONIUM SELENATE CAS#: 7783-21-3 [m.chemicalbook.com]

- 6. How do Ammonia and Sodium Hydroxide React? [echemi.com]

- 7. CCCC 1993, Volume 58, Issue 3, Abstracts pp. 538-546 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 8. researchgate.net [researchgate.net]

- 9. core.ac.uk [core.ac.uk]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Preparation of Ammonium Selenite Crystals

This technical guide provides a comprehensive overview of the synthesis and preparation of this compound ((NH₄)₂SeO₃) crystals. This document outlines the fundamental chemical principles, detailed experimental protocols, and critical parameters for successful crystallization.

This compound is a chemical compound with the molecular formula (NH₄)₂SeO₃ and a molecular weight of 163.04 g/mol [1][2][3][4]. It presents as white or slightly reddish, deliquescent crystals that are soluble in water and decompose upon heating[1][5][6]. The primary application of this compound includes its use in the manufacturing of red glass and as a reagent for alkaloids[1][7].

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is through the acid-base reaction between selenious acid (H₂SeO₃) and ammonia (NH₃) in an aqueous solution. Selenious acid is typically formed by dissolving selenium dioxide (SeO₂) in water[8][9].

Chemical Reaction: SeO₂ + H₂O + 2NH₃ → (NH₄)₂SeO₃

An alternative, non-aqueous approach involves the direct reaction of selenium dioxide with anhydrous ammonia in a solvent like absolute alcohol. This method can yield different salts, such as the neutral or acid salt of this compound, depending on the reaction conditions[10][11].

Experimental Protocol: Aqueous Synthesis and Crystallization

This section details a standard laboratory procedure for the synthesis of this compound followed by crystallization via slow evaporation.

Materials:

-

Selenium Dioxide (SeO₂)

-

Ammonium Hydroxide (NH₄OH), concentrated (28-30%)

-

Deionized Water

-

Beakers

-

Stirring Hotplate

-

pH meter or pH indicator strips

-

Crystallization dish

-

Buchner funnel and filter paper

-

Desiccator

Procedure:

-

Preparation of Selenious Acid Solution:

-

Carefully dissolve a specific amount of selenium dioxide (SeO₂) in deionized water in a beaker. The reaction is exothermic.

-

Stir the solution gently until all the selenium dioxide has dissolved to form selenious acid (H₂SeO₃).

-

-

Neutralization with Ammonium Hydroxide:

-

While stirring, slowly add concentrated ammonium hydroxide to the selenious acid solution.

-

Monitor the pH of the solution. Continue adding ammonium hydroxide until the pH is slightly alkaline (pH 8-9) to ensure the complete formation of this compound and to have a slight excess of ammonia[1].

-

-

Crystallization by Slow Evaporation:

-

Transfer the resulting this compound solution to a clean crystallization dish.

-

Cover the dish with a perforated paraffin film or a watch glass to allow for slow evaporation of the solvent at room temperature.

-

Place the dish in a location free from vibrations and temperature fluctuations[12].

-

-

Crystal Harvesting and Drying:

-

Once crystals of a suitable size have formed, carefully decant the mother liquor.

-

Collect the crystals by filtration using a Buchner funnel.

-

Wash the crystals sparingly with a small amount of ice-cold deionized water to remove any residual impurities.

-

-

Dry the harvested crystals in a desiccator over a suitable desiccant (e.g., silica gel or anhydrous calcium chloride) to prevent them from deliquescing.

Quantitative Data for Synthesis and Crystallization

The following table summarizes key quantitative parameters for the synthesis and crystallization of this compound.

| Parameter | Value | Unit | Notes |

| Synthesis | |||

| Selenium Dioxide (SeO₂) | 11.0 | g | |

| Deionized Water | 100 | mL | |

| Ammonium Hydroxide (conc.) | ~15 | mL | Added until pH 8-9 is reached. |

| Reaction Temperature | 20-30 | °C | The dissolution of SeO₂ is exothermic. |

| Crystallization | |||

| Solution Temperature | 20-25 | °C | Slow evaporation at room temperature. |

| pH of Crystallization Solution | 8-9 | A slightly alkaline pH is maintained. | |

| Solubility Data [5][7][13] | |||

| Solubility at 1°C | 49.21 | g/100g solution | |

| Solubility at 25°C | 54.70 | g/100g solution | |

| Solubility at 70°C | 69.08 | g/100g solution |

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis and preparation of this compound crystals.

Caption: Workflow for the synthesis of this compound crystals.

Safety Precautions

-

Selenium compounds are toxic. Handle selenium dioxide and this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

All procedures should be performed in a well-ventilated fume hood to avoid inhalation of dust or fumes.

-

Dispose of all waste materials containing selenium in accordance with local, state, and federal regulations.

References

- 1. This compound [drugfuture.com]

- 2. This compound | H8N2O3Se | CID 21284606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. miniindustry.com [miniindustry.com]

- 4. labshake.com [labshake.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound, (NH4)SeO3 [asia.matweb.com]

- 7. This compound | 7783-19-9 [chemicalbook.com]

- 8. ChemicalDesk.Com: Selenium dioxide [allchemist.blogspot.com]

- 9. Selenium dioxide - Wikipedia [en.wikipedia.org]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. LIII.—Ethyl this compound and the non-existence of amidoselenites (selenosamates) - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 12. m.youtube.com [m.youtube.com]

- 13. This compound | 7783-19-9 [amp.chemicalbook.com]

Ammonium selenite CAS number and molecular weight

An in-depth analysis of ammonium selenite reveals its key identifiers and physicochemical properties. This technical summary provides the Chemical Abstracts Service (CAS) number for unambiguous identification and the compound's molecular weight, crucial for stoichiometric calculations in research and development.

For professionals in drug development and scientific research, precise data is paramount. The following table summarizes the core quantitative information for this compound.

| Parameter | Value | Reference |

| CAS Number | 7783-19-9 | [1][2][3][][5] |

| Molecular Weight | 163.04 g/mol | [1][2][3][][5] |

| Molecular Formula | H₈N₂O₃Se | [2][3][][5][6] |

This guide is intended to provide foundational data for researchers and scientists. The CAS number and molecular weight are fundamental for substance identification, experimental design, and regulatory compliance.

References

A Comprehensive Technical Guide to the Solubility of Ammonium Selenite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of ammonium selenite ((NH₄)₂SeO₃) in water and explores the current landscape of its solubility in other common solvents. This document is intended to be a valuable resource for professionals in research, chemical sciences, and pharmaceutical development who require precise solubility data and robust experimental methodologies.

Quantitative Solubility Data

This compound exhibits significant solubility in aqueous solutions. The available quantitative data for its solubility in water at various temperatures is summarized in the table below. It is important to note that while this compound is known to be soluble in water, extensive quantitative data across a wide range of temperatures is not abundantly available in the reviewed literature.[1][2] Furthermore, there is a notable lack of published data on the solubility of this compound in common organic solvents such as ethanol, methanol, and acetone.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100g of solution) |

| 1 | 49.21[2] |

| 25 | 54.70[2] |

| 70 | 69.08[2] |

Note: The equilibrium solid phase for the data presented is (NH₄)₂SeO₃·H₂O.[2]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of an inorganic salt like this compound in water as a function of temperature. This protocol is a synthesis of established methods for solubility determination.

Objective: To determine the concentration of a saturated solution of this compound in water at various temperatures.

Materials:

-

This compound ((NH₄)₂SeO₃)

-

Distilled or deionized water

-

Standard laboratory glassware (beakers, graduated cylinders, volumetric flasks)

-

A temperature-controlled water bath or heating/stirring plate

-

A calibrated digital thermometer with an accuracy of ±0.1°C

-

A magnetic stirrer and stir bars

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters or vacuum filtration)

-

Drying oven

Procedure:

-

Preparation of Saturated Solutions:

-

To a series of sealed containers (e.g., jacketed glass vessels or heavy-walled test tubes), add a measured amount of distilled water.

-

Add an excess of this compound to each container to ensure that a saturated solution is formed and that solid salt remains in equilibrium with the solution.

-

Place the containers in a temperature-controlled water bath set to the desired experimental temperatures (e.g., 10°C, 25°C, 40°C, 60°C, 80°C).

-

Stir the mixtures vigorously using magnetic stirrers to facilitate the dissolution process and ensure the system reaches equilibrium. The time required to reach equilibrium can vary and should be determined empirically by taking measurements at different time intervals until the concentration of the solution remains constant.

-

-

Equilibration and Sampling:

-

Allow the solutions to equilibrate at the set temperatures for a sufficient period (typically several hours to a full day). It is crucial to maintain a constant temperature throughout this period.

-

Once equilibrium is reached, cease stirring and allow the excess solid to settle at the bottom of the containers for a short period.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution during sampling. The use of a filter at the tip of the pipette is recommended to prevent the transfer of any solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish or watch glass.

-

Transfer the sampled saturated solution to the weighed dish and record the exact weight of the solution.

-

Carefully evaporate the solvent (water) in a drying oven set at a temperature below the decomposition temperature of this compound.

-

Once all the water has evaporated, allow the dish containing the dry salt to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish with the dried this compound. The difference between this weight and the initial weight of the empty dish gives the mass of the dissolved salt.

-

-

Calculation of Solubility:

-

The mass of the water in the sample can be calculated by subtracting the mass of the dried salt from the total mass of the solution sample.

-

Solubility can then be expressed in various units, most commonly as grams of solute per 100 grams of solvent or grams of solute per 100 grams of solution.

Solubility ( g/100 g water) = (mass of dried salt / mass of water) x 100

Solubility ( g/100 g solution) = (mass of dried salt / mass of solution) x 100

-

-

Data Reporting:

-

Repeat the experiment at each temperature multiple times to ensure reproducibility.

-

Report the average solubility values and standard deviations for each temperature.

-

A solubility curve can be generated by plotting solubility as a function of temperature.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility in Other Solvents

A thorough review of the available scientific literature did not yield quantitative or qualitative solubility data for this compound in common organic solvents such as ethanol, methanol, or acetone. While the solubility of the related compound, ammonium selenate ((NH₄)₂SeO₄), is reported to be insoluble in ethanol and acetone, this cannot be directly extrapolated to this compound due to differences in their chemical properties. One historical source from 1899 mentions that a related but distinct compound, ethyl this compound, is soluble in alcohol.[3] This highlights the need for empirical determination of the solubility of this compound in non-aqueous solvents. Researchers requiring this information are advised to perform solubility screening experiments as a preliminary step.

References

Thermal Decomposition of Ammonium Selenite: A Technical Overview and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ammonium selenite ((NH₄)₂SeO₃) is an inorganic compound with applications in the manufacturing of red glass and as a reagent for alkaloids.[1][2] Its thermal stability is a critical parameter for its safe handling, storage, and application in various chemical processes. This technical guide provides a comprehensive overview of the anticipated thermal decomposition of this compound. Due to a scarcity of specific experimental data in publicly accessible literature for the thermal decomposition of pure, inorganic this compound, this document outlines the expected decomposition pathway based on the established principles of thermal analysis of ammonium salts and the known chemistry of selenium compounds. Furthermore, it details the standard experimental protocols that would be employed for a thorough investigation of this process.

Introduction

The thermal decomposition of ammonium salts is a complex process that is highly dependent on the nature of the anion. For ammonium salts of non-oxidizing acids, decomposition typically yields ammonia and the corresponding acid, which may further decompose. In cases where the anion has oxidizing properties, the decomposition products can include nitrogen, nitrogen oxides, and water. The selenite anion (SeO₃²⁻) can act as an oxidizing agent, suggesting a potentially complex decomposition pathway for this compound. A comprehensive understanding of its thermal behavior is essential for predicting reaction products, ensuring process safety, and for the development of novel applications.

Hypothesized Thermal Decomposition Pathway

Based on the general principles of ammonium salt thermolysis, the decomposition of this compound is likely to proceed through a multi-stage process. The initial stage is expected to involve the dissociation into ammonia and selenious acid. Subsequent heating would likely lead to the dehydration and decomposition of selenious acid.

Logical Diagram of Hypothesized Decomposition

Caption: Hypothesized decomposition of this compound.

Anticipated Quantitative Data

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Gaseous Products |

| 1 | 150 - 250 | ~21 | NH₃ |

| 2 | 250 - 350 | ~11 | H₂O |

| Total | 150 - 350 | ~32 | NH₃, H₂O |

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data

| Thermal Event | Peak Temperature (°C) | Enthalpy Change (ΔH) | Process |

| Endotherm 1 | ~200 | Endothermic | Dissociation and volatilization of NH₃ |

| Endotherm 2 | ~300 | Endothermic | Decomposition of H₂SeO₃ and volatilization of H₂O |

Standard Experimental Protocols

A definitive study of the thermal decomposition of this compound would involve a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and mass spectrometry (MS).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of decomposition and the associated mass loss.

Methodology:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or argon to prevent oxidation) with a typical flow rate of 20-50 mL/min.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of decomposition stages and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal events during decomposition.

Methodology:

-

A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or gold-plated steel pan. An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

The resulting DSC curve is analyzed to identify endothermic (melting, decomposition) and exothermic (crystallization, oxidation) events. The peak temperature provides the temperature of the transition, and the area under the peak is proportional to the enthalpy change.

Evolved Gas Analysis by Mass Spectrometry (MS)

Objective: To identify the gaseous products evolved during decomposition.

Methodology:

-

The outlet gas stream from the TGA instrument is directly coupled to the inlet of a mass spectrometer via a heated transfer line.

-

As the this compound sample is heated in the TGA, the evolved gases are continuously introduced into the MS.

-

The mass spectrometer is set to scan a specific mass-to-charge (m/z) ratio range to detect the expected decomposition products (e.g., m/z 17 for NH₃, m/z 18 for H₂O, m/z 111 for SeO₂).

-

The ion current for specific m/z values is plotted as a function of temperature, allowing for the correlation of gas evolution with specific mass loss events observed in the TGA.

Workflow Diagram of Experimental Analysis

Caption: Workflow for thermoanalytical investigation.

Conclusion

While direct experimental evidence for the thermal decomposition of this compound is limited in the available literature, a scientifically sound hypothesis can be formulated based on the behavior of analogous compounds. The proposed decomposition pathway involves an initial dissociation into ammonia and selenious acid, followed by the decomposition of selenious acid to selenium dioxide and water. A definitive understanding of this process requires a systematic experimental investigation employing TGA, DSC, and MS. The detailed protocols provided in this guide offer a robust framework for such a study. The resulting data would be invaluable for ensuring the safe handling and use of this compound in research and industrial applications and could pave the way for its use in novel synthetic methodologies.

References

Safety and Handling of Ammonium Selenite: A Technical Guide

Disclaimer: Specific toxicological data for ammonium selenite is largely unavailable in published literature. The following guide is primarily based on data for sodium selenite, a closely related and well-studied inorganic selenite compound. It is imperative for researchers, scientists, and drug development professionals to treat this compound with the same high degree of caution as sodium selenite and other highly toxic inorganic selenium compounds. All safety protocols should be implemented with the understanding that the toxicity of this compound is expected to be comparable to that of sodium selenite.

Introduction

This compound ((NH₄)₂SeO₃) is an inorganic salt used in the manufacturing of red glass and as a reagent for alkaloids.[1][2] While specific applications in drug development are not widely documented, its chemical properties necessitate a thorough understanding of its potential hazards and proper handling procedures. This guide provides a comprehensive overview of safety precautions, handling protocols, and emergency procedures for this compound, with data extrapolated from sodium selenite where necessary.

Hazard Identification and Classification

Extrapolated Hazard Statements (from Sodium Selenite):

-

Fatal if swallowed or if inhaled.[5]

-

Causes skin irritation.[5]

-

May cause an allergic skin reaction.

-

Causes serious eye irritation.[5]

-

Very toxic to aquatic life with long-lasting effects.

Exposure Limits and Toxicology Data

Quantitative toxicity data for this compound is not available. The following tables summarize the permissible exposure limits and lethal dose values for sodium selenite, which should be used as a conservative reference for handling this compound.

Table 1: Permissible Exposure Limits (PELs) for Selenium Compounds

| Jurisdiction | Agency | Value (as Se) | Notes |

| USA | OSHA | 0.2 mg/m³ | 8-hour TWA |

| USA | ACGIH | 0.2 mg/m³ | TLV-TWA |

| USA | NIOSH | 1 mg/m³ | IDLH |

TWA: Time-Weighted Average; TLV: Threshold Limit Value; IDLH: Immediately Dangerous to Life or Health. Source: Extrapolated from data on selenium compounds.[6]

Table 2: Acute Toxicity Data for Sodium Selenite

| Test | Route | Species | Value |

| LD50 | Oral | Rat | 7 mg/kg |

| LD50 | Intraperitoneal | Rat | 3.25 - 3.5 mg Se/kg |

| LD50 | Oral | Mouse | 7.1 mg/kg |

| NOAEL | Oral | Rat | 0.4 mg Se/kg bw |

| NOAEL | Oral | Mouse | 0.9 mg Se/kg bw |

LD50: Lethal Dose, 50%; NOAEL: No-Observed-Adverse-Effect Level. Source: Data for sodium selenite.[7]

Safe Handling and Storage

Due to its high toxicity, all handling of this compound must be conducted with strict adherence to safety protocols to minimize exposure.

Engineering Controls

-

Chemical Fume Hood: All work with this compound, including weighing and solution preparation, must be performed in a certified chemical fume hood.[8]

-

Ventilation: Ensure adequate ventilation in the laboratory. Do not use in areas with recirculating atmospheres.[9]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[8]

-

Hand Protection: Wear compatible, chemical-resistant gloves. Double gloving is recommended.[9]

-

Skin and Body Protection: A lab coat must be worn. Additional protective clothing may be necessary depending on the scale of the experiment.[9]

-

Respiratory Protection: If there is a risk of dust generation and the work cannot be contained within a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.[6]

Storage

-

Container: Store in a tightly closed, properly labeled container.[6]

-

Location: Keep in a cool, dry, and well-ventilated area.[6] Store in a locked cabinet or an area with restricted access.

-

Incompatibilities: Store away from strong acids, as contact can liberate toxic gases.[6]

Emergency Procedures

Immediate and appropriate response to an exposure or spill is critical.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[11]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Spill Response

-

Evacuation: Evacuate the immediate area.

-

Containment: Prevent the spill from entering drains or waterways.

-

Cleanup: For small spills, carefully cover with an inert absorbent material like sand or vermiculite. Scoop the material into a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete. For large spills, contact emergency services.

-

PPE: Personnel involved in cleanup must wear appropriate PPE, including respiratory protection.[6]

Experimental Protocols

The following are generalized protocols that may involve the use of selenite. When adapting these for this compound, all safety precautions outlined in this guide must be strictly followed.

Preparation of a Stock Solution

Objective: To prepare a 1 M aqueous stock solution of this compound.

Methodology:

-

Don all appropriate PPE and perform all steps in a chemical fume hood.

-

Calculate the required mass of this compound for the desired volume and concentration.

-

Carefully weigh the this compound in a tared, clean, and dry beaker.

-

Slowly add a small amount of deionized water to the beaker to create a paste, then gradually add more water while stirring until the solid is fully dissolved.

-

Transfer the solution to a volumetric flask.

-

Rinse the beaker with deionized water and add the rinsing to the volumetric flask.

-

Bring the solution to the final volume with deionized water, cap the flask, and invert several times to ensure homogeneity.

-

Transfer the solution to a clearly labeled storage bottle.

Protocol for Selenite Reduction Assay in Bacteria (Adapted)

Objective: To determine the ability of a bacterial strain to reduce selenite.

Methodology:

-

Prepare a sterile liquid growth medium (e.g., Luria-Bertani broth).

-

Prepare a sterile stock solution of this compound (e.g., 100 mM).

-

In a sterile environment (e.g., a biological safety cabinet), dispense the growth medium into sterile culture tubes.

-

Add a specific concentration of the this compound stock solution to the culture tubes to achieve the desired final selenite concentration (e.g., 1 mM).

-

Inoculate the tubes with the bacterial strain to be tested.

-

Incubate the cultures under appropriate conditions (e.g., 37°C with shaking).

-

Observe the cultures for a color change. A red color indicates the reduction of selenite to elemental selenium.

-

A negative control (no bacteria) and a positive control (a known selenite-reducing strain) should be included.

Visualizations

The following diagrams illustrate key safety workflows and logical relationships relevant to the handling of this compound.

Caption: Workflow for responding to an this compound spill.

Caption: First aid procedures for this compound exposure.

References

- 1. This compound [drugfuture.com]

- 2. Page loading... [guidechem.com]

- 3. Comparison of clastogenic effects of inorganic selenium salts in mice in vivo as related to concentrations and duration of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. nj.gov [nj.gov]

- 7. mmsl.cz [mmsl.cz]

- 8. research.uga.edu [research.uga.edu]

- 9. hse.kaust.edu.sa [hse.kaust.edu.sa]

- 10. neogen.com [neogen.com]

- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Material Safety Data Sheet: Ammonium Selenite - A Technical Guide

Ammonium selenite ((NH₄)₂SeO₃), a compound utilized in the manufacturing of red glass and as a reagent for alkaloids, necessitates careful handling due to its potential health and environmental hazards. This technical guide provides a comprehensive overview of the material safety information for this compound, compiled from available data. It is intended for researchers, scientists, and drug development professionals who may work with this substance.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. This information is crucial for the safe handling, storage, and use of the compound.

| Property | Value | Reference |

| Chemical Formula | (NH₄)₂SeO₃ | [1][2] |

| Molecular Weight | 163.04 g/mol | [1] |

| Appearance | White or slightly reddish hygroscopic crystals | [1][3] |

| Solubility in Water | 49.21 g/100g solution at 1°C54.70 g/100g solution at 25°C69.08 g/100g solution at 70°C | [3] |

| Decomposition | Decomposes upon heating | [1] |

| CAS Number | 7783-19-9 | [1][3] |

Hazard Identification and Toxicity

Detailed quantitative toxicity data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) for this compound are not available in the public search results. However, based on the toxicity of related compounds like sodium selenite and general knowledge of selenium compounds, this compound should be considered highly toxic .

GHS Hazard Classification (Presumed, based on related compounds):

-

Acute Toxicity, Oral (Category 2 or 3)

-

Acute Toxicity, Inhalation (Category 2 or 3)

-

Serious Eye Damage/Eye Irritation (Category 1 or 2)

-

Skin Corrosion/Irritation (Category 1 or 2)

-

Specific target organ toxicity — Repeated exposure (Category 1 or 2)

-

Hazardous to the aquatic environment, acute and chronic (Category 1)

The primary hazards are associated with the selenite ion, which can interfere with essential biological processes. The ammonium ion can also contribute to toxicity, particularly if the compound decomposes and releases ammonia gas.

Experimental Protocols for Safety Assessment

Specific experimental protocols for the safety assessment of this compound were not found in the available search results. However, standard methodologies for evaluating the safety of a chemical compound would include:

-

Acute Oral Toxicity (e.g., OECD Guideline 420, 423, or 425): This would be performed to determine the LD50 value and identify acute toxic effects.

-

Acute Dermal and Inhalation Toxicity (e.g., OECD Guidelines 402 and 403): To assess the risks associated with skin contact and breathing in the substance.

-

Dermal and Eye Irritation/Corrosion (e.g., OECD Guidelines 404 and 405): To evaluate the potential for skin and eye damage upon contact.

-

Skin Sensitization (e.g., OECD Guideline 429): To determine if the substance can cause an allergic skin reaction.

-

Repeated Dose Toxicity (e.g., OECD Guideline 407 or 408): To understand the effects of long-term or repeated exposure.

-

Mutagenicity and Carcinogenicity Assays: To assess the potential to cause genetic mutations or cancer.

Handling, Storage, and Emergency Procedures

Given the presumed high toxicity of this compound, stringent safety measures are required.

Personal Protective Equipment (PPE)

A diagram illustrating the necessary personal protective equipment for handling this compound is provided below.

Caption: Required PPE for handling this compound.

Handling and Storage

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

-

Avoid Dust: Take precautions to avoid the generation of dust.

-

Storage: Store in a cool, dry, and tightly sealed container, away from incompatible materials such as strong acids. The storage area should be secure and accessible only to authorized personnel.

First Aid Measures

The following table summarizes the recommended first aid measures in case of exposure to this compound.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, give large amounts of water to drink. Seek immediate medical attention. |

Firefighting Measures

-

Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. Water spray, dry chemical, carbon dioxide, or foam may be used.

-

Hazardous Combustion Products: Upon decomposition, this compound may emit toxic fumes of selenium oxides and ammonia.

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Accidental Release Measures

-

Personal Precautions: Evacuate the area and wear appropriate PPE as outlined in section 4.1.

-

Containment and Cleanup: Carefully sweep up the spilled material, avoiding dust generation, and place it in a sealed container for disposal. The spill area should be thoroughly cleaned with a suitable decontaminating solution.

-

Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways, as selenium compounds are very toxic to aquatic life.

Potential Signaling Pathway of Toxicity

The toxicity of selenite is believed to involve the depletion of intracellular glutathione (GSH), a key antioxidant. This can lead to oxidative stress and cell damage. The diagram below illustrates a simplified potential signaling pathway for selenite toxicity.

References

A Historical Compendium on the Synthesis of Ammonium Selenite for the Modern Researcher

An In-depth Technical Guide to 19th-Century Preparative Methods

For chemists and researchers in drug development, a comprehensive understanding of historical synthesis methods can provide valuable insights into the foundational properties and potential impurity profiles of key reagents. This technical guide delves into the historical literature surrounding the preparation of ammonium selenite ((NH₄)₂SeO₃), a compound of interest for its applications in chemical synthesis and materials science. This document summarizes the seminal works of the 19th century, presenting the available quantitative data, detailing the experimental protocols, and providing a visual representation of the general synthetic workflow.

I. Summary of Historical Preparative Methods

The 19th-century synthesis of this compound was primarily centered around the acid-base reaction between selenious acid (H₂SeO₃) and ammonia (NH₃). The key variations in these early methods lay in the state of the reactants and the conditions of crystallization. The following table summarizes the quantitative data and key observations from the foundational historical literature.

| Researcher(s) | Year | Starting Materials | Solvent | Key Reaction Conditions | Reported Observations | Quantitative Data |

| J.J. Berzelius | 1818 | Selenious Acid, Ammonia | Water | Evaporation of an aqueous solution of selenious acid saturated with ammonia. | Formation of prismatic crystals. The salt loses some ammonia upon exposure to air, becoming more acidic. | No specific quantities or yields were reported. |

| L. F. Nilson | 1874 | Selenious Acid, Gaseous Ammonia | None | Passing dry ammonia gas over anhydrous selenious acid. | A violent reaction occurs, producing significant heat and incandescence. The product is a white, amorphous mass. | The product was analyzed to contain a significant excess of ammonia compared to the neutral salt. |

| C. A. Cameron & J. Macallan | 1888 | Selenium Dioxide, Ammonia | Absolute Alcohol | Passing dry ammonia gas into a solution of selenium dioxide in absolute alcohol. | A white precipitate is formed. | The composition of the precipitate was reported to be consistent with an "amidoselenite". |

| E. Divers & S. Hada | 1899 | Selenium Dioxide, Ammonia | Absolute Alcohol | Replication and re-examination of Cameron and Macallan's work. | No precipitate was formed when strictly anhydrous conditions were maintained. A precipitate of various ammonium selenites formed only in the presence of moisture. | The products were identified as mixtures of normal and acid ammonium selenites, not amidoselenites. |

II. Detailed Historical Experimental Protocols

The following sections provide a detailed description of the methodologies as described in the original 19th-century publications.

A. Berzelius's Method (1818): Aqueous Solution and Evaporation

Jöns Jacob Berzelius, in his pioneering work on the newly discovered element selenium, described the first preparation of what he termed "selenite d'ammoniaque."

Experimental Protocol:

-

Preparation of Selenious Acid Solution: An aqueous solution of selenious acid (H₂SeO₃) was prepared. The concentration was not specified.

-

Neutralization with Ammonia: The selenious acid solution was saturated with ammonia (NH₃). Berzelius noted that an excess of ammonia was used.

-

Evaporation and Crystallization: The resulting solution of this compound was gently evaporated.

-

Product Isolation: Upon cooling and concentration, prismatic crystals of this compound were obtained. Berzelius observed that these crystals would gradually lose ammonia to the atmosphere, leading to the formation of an acidic salt.

B. Nilson's Method (1874): Direct Reaction of Anhydrous Reagents

Lars Fredrik Nilson investigated the direct reaction between anhydrous selenious acid and gaseous ammonia, leading to the formation of a product with a high ammonia content.

Experimental Protocol:

-

Preparation of Anhydrous Selenious Acid: Anhydrous selenious acid was placed in a reaction vessel.

-

Reaction with Gaseous Ammonia: A stream of dry ammonia gas was passed over the selenious acid.

-

Observation of Reaction: A vigorous, exothermic reaction was observed, accompanied by incandescence.

-

Product Characterization: The resulting product was a white, amorphous solid. Analysis revealed a composition corresponding to a basic this compound, with a higher molar ratio of ammonia to selenious acid than the neutral salt.

C. Cameron and Macallan's Method (1888) and the "Amidoselenite" Controversy

Charles Alexander Cameron and John Macallan reported the formation of what they termed "amidoselenites" from the reaction of selenium dioxide in absolute alcohol with ammonia. Their findings were later challenged by Divers and Hada.

Experimental Protocol (as described by Cameron and Macallan):

-

Preparation of Selenium Dioxide Solution: Selenium dioxide (SeO₂) was dissolved in absolute alcohol.

-

Reaction with Gaseous Ammonia: A stream of carefully dried ammonia gas was passed through the alcoholic solution.

-

Product Formation: A white substance precipitated from the solution.

-

Analysis and Interpretation: The precipitate was analyzed and its composition was interpreted as being an "amidoselenite," a compound containing an NH₂ group directly bonded to the selenium atom.

D. Divers and Hada's Re-examination (1899)

Edward Divers and Seihachi Hada meticulously re-investigated the work of Cameron and Macallan and concluded that the formation of a precipitate was dependent on the presence of water.

Experimental Protocol (as performed by Divers and Hada):

-

Strictly Anhydrous Conditions: Extreme care was taken to ensure all reagents (selenium dioxide, absolute alcohol, and ammonia gas) were scrupulously dry.

-

Reaction under Anhydrous Conditions: When dry ammonia gas was passed through a solution of selenium dioxide in truly absolute alcohol, no precipitation occurred.

-

Introduction of Moisture: Upon the deliberate or accidental introduction of small amounts of water, a precipitate would form.

-

Product Analysis: The precipitate was collected and analyzed. It was found to be a mixture of normal this compound ((NH₄)₂SeO₃) and various acid ammonium selenites (e.g., NH₄HSeO₃), not an amidoselenite.

III. Visualizing the Historical Synthesis Workflow

The following diagram illustrates the general experimental workflow for the preparation of this compound as derived from the historical literature.

Caption: General workflow for historical this compound synthesis.

This guide provides a focused overview of the 19th-century literature on this compound preparation. For contemporary applications, researchers should consider that the purity and exact composition of materials produced by these historical methods may not meet modern standards. Nevertheless, an appreciation of these foundational techniques is invaluable for a complete understanding of the chemistry of selenium compounds.

Methodological & Application

Application Notes and Protocols for the Use of Selenium and Ammonium Salts in Protein Crystallography

A Note on Ammonium Selenite: Extensive review of scientific literature and crystallographic databases indicates that this compound is not a standard or commonly used reagent in protein crystallography for phasing or crystallization purposes. The following application notes, therefore, focus on the well-established and widely practiced applications of other selenium compounds and ammonium salts in this field.

I. Application Note: Selenium-Based Phasing in Protein Crystallography

The introduction of selenium into proteins, most commonly in the form of selenomethionine (Se-Met), is a cornerstone of modern protein crystallography for solving the phase problem. The anomalous scattering signal from the selenium atoms allows for the experimental determination of phases using techniques like Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Dispersion (SAD).

Key Applications:

-

De Novo Structure Determination: Se-Met derivatization is the primary method for determining the crystal structures of novel proteins for which no homologous model is available for molecular replacement.

-

Phase Improvement: Even when a low-resolution model is available, experimental phases from selenium can significantly improve the quality of the initial electron density maps.

-

Locating Methionine Residues: The positions of the selenium atoms pinpoint the locations of methionine residues, providing valuable markers for model building.

Experimental Protocol: Selenomethionine (Se-Met) Labeling of Proteins

This protocol describes the metabolic labeling of a protein with selenomethionine by expressing it in a methionine auxotrophic strain of E. coli.

Materials:

-

Methionine auxotrophic E. coli strain (e.g., B834(DE3))

-

Expression vector containing the gene of interest

-

M9 minimal media

-

Glucose (or other carbon source)

-

Amino acid mix lacking methionine

-

Selenomethionine (Se-Met)

-

IPTG (or other inducer)

-

Standard protein purification reagents

Procedure:

-

Transformation: Transform the expression vector into the methionine auxotrophic E. coli strain.

-

Starter Culture: Inoculate a small volume (5-10 mL) of LB medium with a single colony and grow overnight at 37°C.

-

Main Culture Inoculation: The next day, inoculate 1 L of M9 minimal media supplemented with the appropriate antibiotics and amino acids (excluding methionine) with the overnight starter culture.

-

Growth: Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

-

Methionine Pathway Inhibition (Optional but Recommended): Add a cocktail of amino acids that inhibit methionine biosynthesis (e.g., lysine, threonine, phenylalanine) about 15-20 minutes before induction.

-

Selenomethionine Addition: Add 60-100 mg/L of selenomethionine to the culture.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

-

Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

-

Harvesting and Purification: Harvest the cells by centrifugation and purify the Se-Met labeled protein using the same protocol as for the native protein. It is crucial to monitor the purification process to ensure the protein remains stable.

Data Presentation: MAD and SAD Data Collection Strategies

The choice between MAD and SAD data collection depends on the available X-ray source and the stability of the crystal.

| Parameter | Single-wavelength Anomalous Dispersion (SAD) | Multi-wavelength Anomalous Dispersion (MAD) |

| X-ray Wavelengths | One (at the absorption edge of selenium) | Typically three (peak, inflection, and remote) |

| Data Collection Time | Shorter, minimizes radiation damage | Longer, requires a very stable crystal |

| Phasing Power | Generally lower than MAD | Generally higher and more robust |

| X-ray Source | Requires a tunable synchrotron beamline | Requires a tunable synchrotron beamline |

| Typical Use Case | When crystals are sensitive to radiation or beamtime is limited | For difficult phasing problems or to obtain the highest quality initial phases |

Visualization: Workflow for Se-Met Based Structure Determination

Caption: Workflow for protein structure determination using Se-Met labeling.

II. Application Note: Ammonium Sulfate as a Precipitant in Protein Crystallization

Ammonium sulfate is one of the most widely used precipitating agents in protein crystallography. It is effective at high concentrations and follows the Hofmeister series for its ability to "salt out" proteins, thereby promoting crystallization.

Key Applications:

-

Screening for Crystallization Conditions: Ammonium sulfate is a primary component in many initial crystallization screening kits.

-

Optimization of Crystal Growth: Fine-tuning the concentration of ammonium sulfate is a common strategy for optimizing the size and quality of protein crystals.

-

Batch Crystallization: Due to its high solubility and effectiveness, ammonium sulfate is also suitable for large-scale batch crystallization methods.

Experimental Protocol: Protein Crystallization by Hanging Drop Vapor Diffusion

This protocol outlines a typical hanging drop vapor diffusion experiment using ammonium sulfate as the precipitant.

Materials:

-

Purified protein solution (5-20 mg/mL)

-

Ammonium sulfate stock solution (e.g., 4.0 M)

-

Buffer solution (e.g., 1.0 M Tris-HCl, pH 8.5)

-

24-well crystallization plate

-

Siliconized glass cover slips

-

Pipettes and tips for small volumes (0.1-10 µL)

Procedure:

-

Prepare the Reservoir Solution: In the wells of the crystallization plate, prepare a series of reservoir solutions with varying concentrations of ammonium sulfate (e.g., 1.6 M, 1.8 M, 2.0 M, 2.2 M) at a constant buffer concentration and pH. A typical final volume is 500 µL per well.

-

Prepare the Drop: On a clean cover slip, pipette 1 µL of the protein solution.

-

Mix with Precipitant: Add 1 µL of the reservoir solution from a corresponding well to the protein drop. Mix gently by pipetting up and down without introducing bubbles.

-

Seal the Well: Invert the cover slip and place it over the well, ensuring a good seal with the grease-lined rim of the well.

-

Incubation: Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and observe regularly for crystal growth over a period of days to weeks.

-

Optimization: If microcrystals, precipitate, or clear drops are observed, further optimization can be performed by creating a finer grid of ammonium sulfate and protein concentrations around the promising conditions.

Data Presentation: Advantages and Disadvantages of Ammonium Sulfate

| Advantages | Disadvantages |

| High solubility, allowing for a wide range of concentrations. | Can be difficult to handle for cryo-protection, often requiring the addition of a cryoprotectant. |

| Generally stabilizing for many proteins. | High salt concentration may interfere with the binding of some ligands. |

| Inexpensive and readily available in high purity. | Crystals grown in high salt can sometimes have lower diffraction quality compared to those from PEG. |

| Reproducible results and well-understood behavior. | May not be effective for all proteins, particularly some membrane proteins. |

Visualization: Principle of Vapor Diffusion Crystallization

Caption: The process of vapor diffusion crystallization using a hanging drop.

Application Notes and Protocols for Ammonium Selenite in Heavy-Atom Derivatization for X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heavy-atom derivatization is a critical technique in X-ray crystallography for solving the phase problem, a fundamental challenge in determining the three-dimensional structure of macromolecules. This process involves the introduction of heavy atoms into the protein crystal, which alters the X-ray diffraction pattern and provides the necessary phase information. While selenomethionine incorporation is a widely used method, soaking crystals with heavy-atom compounds offers a valuable alternative, particularly for proteins that are difficult to express in methionine-auxotrophic strains.

Ammonium selenite ((NH₄)₂SeO₃) presents a potential, albeit less documented, option for heavy-atom derivatization through crystal soaking. The selenite ion (SeO₃²⁻) contains the heavy selenium atom, which is an effective anomalous scatterer, making it suitable for single-wavelength anomalous dispersion (SAD) and multiple-wavelength anomalous dispersion (MAD) phasing experiments. These application notes provide a detailed, representative protocol for the use of this compound in heavy-atom derivatization, alongside data interpretation guidelines and troubleshooting.

Principle of the Method

The underlying principle of using this compound for heavy-atom derivatization is the diffusion of selenite ions into the solvent channels of a pre-grown protein crystal. These ions can then bind to specific sites on the protein surface, typically interacting with positively charged or polar residues. The incorporated selenium atoms, with their significant anomalous scattering signal, can then be used to determine the initial phases of the diffraction data, ultimately leading to the elucidation of the protein's electron density map and its atomic structure.

Data Presentation

As specific quantitative data for this compound in heavy-atom derivatization is not extensively published, the following tables provide a representative summary of data that should be collected and analyzed during such an experiment. These tables are based on typical values observed for other heavy-atom derivatives and serve as a template for data organization and comparison.

Table 1: Crystal Soaking Conditions for this compound Derivatization

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| This compound Conc. | 1 mM | 5 mM | 10 mM |

| Soaking Time | 2 hours | 6 hours | 12 hours |

| pH | 6.5 | 7.0 | 7.5 |

| Temperature | 4°C | 18°C | 18°C |

| Cryoprotectant | 25% Glycerol | 25% Ethylene Glycol | 30% Sucrose |

| Crystal Appearance | Intact | Minor Cracking | Significant Cracking |

Table 2: Data Collection and Phasing Statistics (Representative)

| Parameter | Native Dataset | Derivative Dataset |

| Resolution (Å) | 1.8 | 2.0 |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |

| Unit Cell (a, b, c in Å) | 50.2, 65.1, 88.4 | 50.5, 65.3, 88.9 |

| Completeness (%) | 99.5 | 99.1 |

| Multiplicity | 4.2 | 4.5 |

| I/σ(I) | 15.6 | 12.3 |

| R_merge | 0.06 | 0.08 |

| Anomalous Completeness (%) | N/A | 98.5 |

| Anomalous Multiplicity | N/A | 4.3 |

| Anomalous Signal/Noise | N/A | 2.5 |

| Phasing Power (Iso/Ano) | N/A | 1.2 / 1.5 |

| Figure of Merit (FOM) | N/A | 0.45 |

Experimental Protocols

Materials

-

Protein crystals of suitable size and quality

-

This compound ((NH₄)₂SeO₃)

-

Mother liquor (crystallization solution)

-

Cryoprotectant solution

-

Micro-bridges or crystal loops

-

24-well crystallization plates

-

Pipettes and tips

-

Microscope

Protocol for Crystal Soaking with this compound

-

Preparation of Soaking Solution:

-

Prepare a stock solution of 100 mM this compound in a buffer compatible with the protein's stability (e.g., Tris, HEPES).

-

Prepare a series of soaking solutions by adding small aliquots of the this compound stock solution to the protein's mother liquor to achieve final concentrations of 1 mM, 5 mM, and 10 mM. Ensure the pH of the soaking solution is similar to the crystallization condition.

-

-

Crystal Soaking:

-

Carefully transfer a protein crystal from its growth drop to a drop of the prepared soaking solution using a crystal loop.

-

Alternatively, for fragile crystals, add a small volume (0.1-0.5 µL) of a concentrated this compound solution directly to the crystallization drop.

-

Incubate the crystal in the soaking solution for a predetermined time (e.g., 2, 6, or 12 hours) at a constant temperature (e.g., 4°C or 18°C). Monitor the crystal periodically under a microscope for any signs of cracking or dissolution.

-

-

Cryo-protection and Crystal Harvesting:

-

Prepare a cryoprotectant solution containing the same concentration of this compound as the soaking solution.

-

Briefly transfer the soaked crystal into the cryoprotectant solution (typically for a few seconds to a minute).

-

Harvest the crystal using a crystal loop and flash-cool it by plunging it into liquid nitrogen.

-

-

Data Collection:

-

Collect a complete X-ray diffraction dataset from the derivatized crystal at a synchrotron beamline. It is crucial to collect data at a wavelength that maximizes the anomalous signal of selenium (around the Se K-edge, approximately 0.979 Å or 12.66 keV).

-

Collect a dataset from a native (underivatized) crystal under similar conditions for comparison.

-

Data Analysis and Phasing

-

Data Processing:

-

Process the diffraction data from both the native and derivative crystals using software such as XDS or MOSFLM.

-

Determine the space group and unit cell parameters. A significant change in unit cell parameters between the native and derivative crystals may indicate non-isomorphism, which can complicate phasing.

-

-

Heavy Atom Substructure Determination:

-

Use programs like SHELXD, hkl2map, or Phenix.Autosol to locate the positions of the selenium atoms in the crystal lattice using the anomalous differences from the derivative dataset.

-

-

Phase Calculation and Improvement:

-

Calculate initial phases based on the determined heavy-atom substructure using programs like SHARP, SOLVE/RESOLVE, or Phenix.

-

Improve and extend the initial phases through density modification techniques such as solvent flattening and histogram matching.

-

-

Model Building and Refinement:

-

Use the phased electron density map to build an initial atomic model of the protein using software like Coot.

-

Refine the model against the diffraction data using programs like REFMAC5 or Phenix.refine.

-

Mandatory Visualizations

Application Notes and Protocols for Soaking Protein Crystals with Ammonium Selenite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental phasing is a critical step in determining the three-dimensional structure of novel proteins through X-ray crystallography. One established method for obtaining phase information is the use of heavy-atom derivatives. This involves introducing atoms of high atomic number into the protein crystal, which significantly alters the X-ray diffraction pattern. Selenium is a valuable element for this purpose due to its significant anomalous scattering signal at commonly used X-ray wavelengths.[1][2] While the incorporation of selenomethionine during protein expression is a widespread technique, heavy-atom soaking offers a viable alternative for derivatizing pre-existing crystals of the native protein.[3][4]

Ammonium selenite ((NH₄)₂SeO₃) can be explored as a potential source of selenium for heavy-atom soaking. The selenite ion (SeO₃²⁻) may interact with surface residues of the protein, providing the necessary anomalous signal for phasing. This document provides a generalized protocol for soaking protein crystals with this compound, based on established principles of heavy-atom derivatization. It is important to note that this protocol serves as a starting point, and optimization of concentration, soaking time, and other conditions is crucial for success with any specific protein crystal system.

Principle of the Method

The underlying principle of this technique is the diffusion of selenite ions from the soaking solution into the solvent channels of the protein crystal. These ions can then bind to specific sites on the protein surface, often interacting with charged or polar amino acid residues. The incorporated selenium atoms act as anomalous scatterers, generating measurable differences in the intensities of Friedel pairs in the diffraction data. This anomalous signal is then utilized in phasing algorithms, such as Single-wavelength Anomalous Dispersion (SAD) or Multi-wavelength Anomalous Dispersion (MAD), to solve the phase problem and enable electron density map calculation.[5]

Experimental Protocol

This protocol outlines the key steps for soaking protein crystals with this compound. All handling of heavy-atom compounds should be performed with appropriate safety precautions, including wearing gloves and working in a well-ventilated area.

Materials

-

Protein crystals grown in a suitable mother liquor.

-

This compound ((NH₄)₂SeO₃) stock solution (e.g., 100 mM in deionized water).

-

Artificial mother liquor (a solution that mimics the composition of the crystallization mother liquor to maintain crystal stability).

-

Cryoprotectant solution (if data collection is to be performed at cryogenic temperatures).

-

Crystal harvesting tools (e.g., cryo-loops).

-

Liquid nitrogen for flash-cooling.

Procedure

-

Preparation of Soaking Solutions: Prepare a series of soaking solutions by adding small aliquots of the this compound stock solution to the artificial mother liquor to achieve a range of final concentrations. Typical starting concentrations for heavy-atom screening are in the millimolar range.

-

Crystal Soaking:

-

Transfer a protein crystal from its growth drop to a drop of the prepared soaking solution. This can be done by carefully aspirating the crystal in a cryo-loop.

-

Alternatively, the this compound solution can be added directly to the crystallization drop containing the crystal.[6]

-

Incubate the crystal in the soaking solution for a specific duration. Soaking times can vary significantly, from minutes to several hours or even days.[7]

-

-

Back-Soaking (Optional): To remove non-specifically bound selenite ions and potentially improve the quality of the derivative, the crystal can be transferred to a drop of fresh, heavy-atom-free artificial mother liquor for a short period (e.g., a few minutes) before cryoprotection.

-

Cryoprotection: If the diffraction data will be collected at cryogenic temperatures, the crystal needs to be transferred to a cryoprotectant solution. This solution is typically the artificial mother liquor supplemented with a cryoprotecting agent (e.g., glycerol, ethylene glycol). The this compound should also be included in the cryoprotectant solution to prevent its diffusion out of the crystal.

-

Crystal Harvesting and Flash-Cooling:

-

Using a cryo-loop, carefully remove the crystal from the cryoprotectant solution.

-

Immediately plunge the crystal into liquid nitrogen to flash-cool it.

-

Store the frozen crystal in a cryo-cane submerged in liquid nitrogen until data collection.

-

Data Presentation: Starting Points for Optimization

The optimal conditions for soaking with this compound will be highly dependent on the specific protein and crystal lattice. The following table provides a general range of parameters that can be used as a starting point for screening and optimization.

| Parameter | Typical Range | Notes |

| This compound Conc. | 0.1 mM - 10 mM | Start with a logarithmic screen (e.g., 0.1 mM, 1 mM, 10 mM). Higher concentrations may cause crystal cracking or dissolution.[6] |

| Soaking Time | 10 minutes - 24 hours | Shorter times may be sufficient for smaller crystals or those with large solvent channels. Longer soaks may be necessary for tighter crystal packing. Monitor crystal integrity over time. |

| pH | Crystal-dependent | The pH of the soaking solution should be compatible with the stability of the protein crystal. The charge state of amino acid side chains, which may interact with selenite, is pH-dependent.[2] |

| Temperature | 4°C or Room Temp. | Soaking can be performed at the same temperature as crystallization. |

Mandatory Visualization

Experimental Workflow for Soaking Protein Crystals with this compound

References

- 1. people.mbi.ucla.edu [people.mbi.ucla.edu]

- 2. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e16.html [home.ccr.cancer.gov]

- 4. Selenium Derivatization of Nucleic Acids for Phase and Structure Determination in Nucleic Acid X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]

Application of Ammonium Selenite in the Manufacturing of Red Glass: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The production of red glass, often referred to as "Selenium Ruby" glass, is a complex process involving the careful control of chemical composition and thermal treatment. Ammonium selenite ((NH₄)₂SeO₃) serves as a crucial precursor for introducing selenium into the glass matrix. The vibrant red coloration is not due to the selenium alone, but rather the formation of cadmium sulfoselenide (CdS-CdSe) nanoparticles within the glass. This document provides detailed application notes and experimental protocols for the use of this compound in the manufacturing of red glass, intended for a scientific audience.

The final color of the glass is dependent on a solid solution of cadmium sulfide (CdS) and cadmium selenide (CdSe).[1] The process requires a reducing environment to ensure the selenium remains in its elemental or selenide state, which is essential for the color formation.[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the formulation and processing of selenium ruby glass using a soda-lime-silica base.

Table 1: Typical Composition of Soda-Lime-Silica Base Glass

| Component | Chemical Formula | Weight Percentage (%) |

| Silica | SiO₂ | 69 - 74 |

| Soda | Na₂O | 16 - 18 |

| Lime | CaO | 7 - 13 |

| Alumina | Al₂O₃ | 1 - 4 |

| Magnesia | MgO | < 1 |

| Zinc Oxide | ZnO | < 1 |

Source: Data compiled from multiple sources.

Table 2: Additives for Selenium Ruby Coloration

| Additive | Chemical Formula | Concentration (wt % of base glass) | Purpose |

| This compound | (NH₄)₂SeO₃ | Varies (provides elemental Se) | Source of Selenium |